5-Azido-5-deoxy-α-D-glucofuranose

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

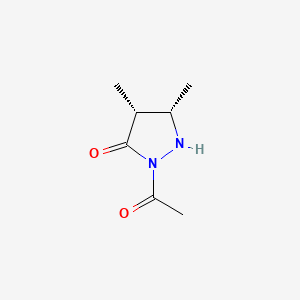

5-Azido-5-deoxy-α-D-glucofuranose is an intermediate in the synthesis of α-Glycosidase inhibitor N-(2-Hydroxyethyl)-1-deoxy-L-altronojirimycin . It is a biochemical used for proteomics research .

Synthesis Analysis

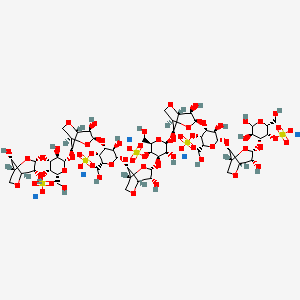

The synthesis of 5-Azido-5-deoxy-α-D-glucofuranose involves the use of 5-azido-5-deoxy-3-O-dodecyl-1,2-O-isopropylidene-α-d-xylofuranose . This compound is stirred in aqueous trifluoroacetic acid at room temperature for 2 hours. The solvents are then co-evaporated with toluene and the residue is dried .Molecular Structure Analysis

The molecular formula of 5-Azido-5-deoxy-α-D-glucofuranose is C6H11N3O5 . Its average mass is 205.169 Da and its monoisotopic mass is 205.069870 Da .科学的研究の応用

Nucleoside Analog Synthesis

5-Azido-5-deoxy-α-D-glucofuranose: serves as a precursor in the synthesis of various nucleoside analogs . These analogs are crucial for the development of antiviral and anticancer drugs due to their ability to mimic natural nucleosides and interfere with nucleic acid synthesis. The azido group in particular makes these compounds versatile for further chemical modifications, enhancing their therapeutic potential.

Anticancer Research

This compound is used in the synthesis of α-Glycosidase inhibitors , which have shown potential as anticancer agents . By inhibiting glycosidases, these compounds can disrupt the glycosylation processes within cancer cells, which is essential for their growth and metastasis, thereby providing a pathway for therapeutic intervention.

Antiviral Drug Development

In the realm of antiviral drug development, 5-Azido-5-deoxy-α-D-glucofuranose is utilized to create nucleoside analogs that can be incorporated into viral DNA or RNA, leading to premature chain termination . This mechanism is fundamental in the action of many antiviral drugs, making this compound a valuable asset in pharmacology.

Enzyme Inhibition

The azido sugar is an intermediate in the creation of enzyme inhibitors, particularly those targeting enzymes involved in carbohydrate metabolism . These inhibitors can be used to study enzyme function and regulation, as well as for the development of drugs to treat metabolic disorders.

Diagnostic Imaging

Modified sugars like 5-Azido-5-deoxy-α-D-glucofuranose are being explored for use in diagnostic imaging . They can be tagged with imaging agents, allowing for the visualization of biological processes in real-time, which is crucial for both research and clinical diagnostics.

Nucleotide Synthesis

This azido sugar plays a role in the synthesis of nucleotides, the building blocks of nucleic acids . The azido group can be used in click chemistry reactions, which are often employed to attach various molecules to the nucleotide, enabling studies of DNA/RNA function and structure.

Safety and Hazards

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway for 5-Azido-5-deoxy-α-D-glucofuranose involves the conversion of D-glucose to the desired compound through a series of reactions.", "Starting Materials": [ "D-glucose", "Sodium azide", "Acetic anhydride", "Pyridine", "Methanol", "Sodium borohydride", "Hydrochloric acid", "Sodium hydroxide", "Ethanol" ], "Reaction": [ "Conversion of D-glucose to 1,2,3,4,6-penta-O-acetyl-D-glucose using acetic anhydride and pyridine", "Conversion of 1,2,3,4,6-penta-O-acetyl-D-glucose to 1,2,3,4,6-penta-O-acetyl-5-azido-5-deoxy-D-glucose using sodium azide and methanol", "Reduction of 1,2,3,4,6-penta-O-acetyl-5-azido-5-deoxy-D-glucose to 5-Azido-5-deoxy-α-D-glucofuranose using sodium borohydride and methanol", "Deprotection of 5-Azido-5-deoxy-α-D-glucofuranose using hydrochloric acid and ethanol", "Neutralization of the reaction mixture using sodium hydroxide" ] } | |

CAS番号 |

146897-25-8 |

分子式 |

C6H11N3O5 |

分子量 |

205.17 |

IUPAC名 |

(2S,3R,4R,5R)-5-[(1R)-1-azido-2-hydroxyethyl]oxolane-2,3,4-triol |

InChI |

InChI=1S/C6H11N3O5/c7-9-8-2(1-10)5-3(11)4(12)6(13)14-5/h2-6,10-13H,1H2/t2-,3-,4-,5-,6+/m1/s1 |

InChIキー |

BFWPUXLMVHSPRI-UKFBFLRUSA-N |

SMILES |

C(C(C1C(C(C(O1)O)O)O)N=[N+]=[N-])O |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(E)-Methoxydiazenyl]benzoyl chloride](/img/structure/B590685.png)

![2,2,2-Trifluoro-1-[4-(hydroxymethyl)-1-methyl-1H-pyrrol-2-yl]ethan-1-one](/img/structure/B590692.png)

![7-Methoxyoxepino[3,2-d]isoxazole](/img/structure/B590693.png)